tert-Butyl (tert-butoxycarbonyl)(9-((3aR,6S,6aS)-6-formyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-yl)carbamate
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Overview
Description
tert-Butyl (tert-butoxycarbonyl)(9-((3aR,6S,6aS)-6-formyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-yl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a formyl group, and a purine derivative
Preparation Methods
The synthesis of tert-Butyl (tert-butoxycarbonyl)(9-((3aR,6S,6aS)-6-formyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-yl)carbamate involves several steps. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be synthesized through the palladium-catalyzed reaction with various aryl halides using cesium carbonate as a base in 1,4-dioxane as the solvent . Industrial production methods may vary, but they typically involve similar catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl (tert-butoxycarbonyl)(9-((3aR,6S,6aS)-6-formyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents like 1,4-dioxane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Biology: Its unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (tert-butoxycarbonyl)(9-((3aR,6S,6aS)-6-formyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-yl)carbamate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with various biological molecules, influencing pathways involved in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to tert-Butyl (tert-butoxycarbonyl)(9-((3aR,6S,6aS)-6-formyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-yl)carbamate include:
tert-Butyl carbamate: Used in similar synthetic applications.
tert-Butyl 3-bromopropylcarbamate: Another derivative with different functional groups.
tert-Butyl (4-ethynylphenyl)carbamate: Used in different chemical reactions.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and potential.
Properties
Molecular Formula |
C23H31N5O8 |
---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
tert-butyl N-[9-[(3aR,6S,6aS)-6-formyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C23H31N5O8/c1-21(2,3)35-19(30)28(20(31)36-22(4,5)6)17-13-16(24-10-25-17)27(11-26-13)18-15-14(12(9-29)32-18)33-23(7,8)34-15/h9-12,14-15,18H,1-8H3/t12-,14-,15-,18?/m1/s1 |
InChI Key |
AJOKOQDNPGIYTL-PZGKNFOESA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](OC([C@@H]2O1)N3C=NC4=C3N=CN=C4N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C=O)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CN=C4N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C=O)C |
Origin of Product |
United States |
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